Cas no 851386-34-0 (2,3-Difluoro-4-iodopyridine)
2,3-Difluoro-4-iodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Difluoro-4-iodopyridine
- Pyridine, 2,3-difluoro-4-iodo-
- 2,3-DIFLUORO-4-IODO-PYRIDINE
- 2,3-BENZOCARBAZOLE
- Pyridine,2,3-difluoro-4-iodo
- PubChem18430
- 4-iodo-2,3-difluoro-pyridine
- Pyridine,2,3-difluoro-4-iodo-
- AIXBVJWFQNYGJA-UHFFFAOYSA-N
- BCP11662
- WT1970
- CM10666
- 2,3-bis(fluoranyl)-4-iodanyl-pyridine
- ST2415659
- W8789
- AM20061545
- 851386-
- SY037825
- 386D340
- A841234
- 2,3-Difluoro-4-iodopyridine (ACI)
- DB-031371
- CS-W006225
- MFCD09909609
- DTXSID40466207
- AKOS015853432
- SCHEMBL2016650
- 851386-34-0
- 2 pound not3-Difluoro-4-iodopyridine
- AS-18570
- EN300-248940
- J-506950
-
- MDL: MFCD09909609
- Inchi: 1S/C5H2F2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H
- InChI Key: AIXBVJWFQNYGJA-UHFFFAOYSA-N
- SMILES: FC1C(F)=C(I)C=CN=1
Computed Properties
- Exact Mass: 240.92000
- Monoisotopic Mass: 240.92000g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 2.129
- Melting Point: 66-68ºC
- Boiling Point: 213ºC
- Flash Point: 82ºC
- Refractive Index: 1.572
- PSA: 12.89000
- LogP: 1.96440
- Vapor Pressure: No data available
2,3-Difluoro-4-iodopyridine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3-Difluoro-4-iodopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Difluoro-4-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023025260-5g |
2,3-Difluoro-4-iodopyridine |
851386-34-0 | 98% | 5g |
$199.66 | 2022-03-30 | |
| Alichem | A023025260-10g |
2,3-Difluoro-4-iodopyridine |
851386-34-0 | 98% | 10g |
$332.66 | 2022-03-30 | |
| Alichem | A023025260-25g |
2,3-Difluoro-4-iodopyridine |
851386-34-0 | 95% | 25g |
$350.00 | 2023-08-31 | |
| Fluorochem | 069643-10g |
2,3-Difluoro-4-iodopyridine |
851386-34-0 | 98% | 10g |
£323.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059329-1g |
2,3-Difluoro-4-iodopyridine |
851386-34-0 | 98% | 1g |
2242.0CNY | 2021-07-07 | |
| Chemenu | CM120995-5g |
2,3-Difluoro-4-iodopyridine |
851386-34-0 | 98% | 5g |
$196 | 2021-08-06 | |
| Chemenu | CM120995-10g |
2,3-Difluoro-4-iodopyridine |
851386-34-0 | 98% | 10g |
$327 | 2021-08-06 | |
| Chemenu | CM120995-25g |
2,3-Difluoro-4-iodopyridine |
851386-34-0 | 98% | 25g |
$636 | 2021-08-06 | |
| Apollo Scientific | PC201324-1g |
2,3-Difluoro-4-iodopyridine |
851386-34-0 | 98% | 1g |
£55.00 | 2023-09-02 | |
| Chemenu | CM120995-1g |
2,3-Difluoro-4-iodopyridine |
851386-34-0 | 98% | 1g |
$69 | 2023-02-17 |
2,3-Difluoro-4-iodopyridine Production Method
Production Method 1
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, -75 °C
1.3 Reagents: Water
Production Method 2
2,3-Difluoro-4-iodopyridine Raw materials
2,3-Difluoro-4-iodopyridine Preparation Products
2,3-Difluoro-4-iodopyridine Suppliers
2,3-Difluoro-4-iodopyridine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2,3-Difluoro-4-iodopyridine
Comprehensive Overview of 2,3-Difluoro-4-iodopyridine (CAS No. 851386-34-0): Properties, Applications, and Industry Trends
2,3-Difluoro-4-iodopyridine (CAS No. 851386-34-0) is a halogenated pyridine derivative gaining significant attention in pharmaceutical and agrochemical research. This compound, characterized by its fluorine and iodine substitutions, exhibits unique reactivity patterns that make it invaluable in cross-coupling reactions and molecular scaffolding. With the rise of precision chemistry and targeted drug design, researchers are increasingly exploring its potential as a building block for bioactive molecules.
The structural features of 2,3-Difluoro-4-iodopyridine contribute to its versatility. The electron-withdrawing nature of fluorine atoms enhances the compound's stability, while the iodine moiety serves as an excellent leaving group in palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. Recent studies highlight its utility in developing PET radiotracers for neurological imaging, aligning with the growing demand for diagnostic tools in neurodegenerative diseases.
In agrochemical applications, 2,3-Difluoro-4-iodopyridine has emerged as a precursor for novel crop protection agents. Its ability to modulate enzyme inhibition pathways makes it relevant in designing next-generation herbicides with reduced environmental persistence. Industry reports suggest a 15% annual growth in demand for fluorinated pyridines, driven by sustainability initiatives and the need for low-residue formulations.
Synthetic methodologies for 851386-34-0 continue to evolve, with recent advances in continuous flow chemistry improving yield and purity. A 2023 Journal of Organic Chemistry study demonstrated a 92% yield using microreactor technology, addressing scalability challenges. This aligns with the pharmaceutical industry's shift toward green chemistry principles and process intensification.
Regulatory landscapes for halogenated compounds remain dynamic. While 2,3-Difluoro-4-iodopyridine isn't classified as hazardous under current REACH guidelines, proper handling protocols are recommended due to its potential photosensitivity. Storage in amber vials under inert atmosphere is advised to maintain stability, particularly for GMP-grade applications.
Market analysts project increased utilization of this compound in ADC (Antibody-Drug Conjugate) development, where its bioconjugation capability enables precise payload attachment. The global fluorinated intermediates market, valued at $2.1 billion in 2022, is expected to benefit from such niche applications.
For researchers sourcing 2,3-Difluoro-4-iodopyridine, key considerations include isotopic purity for labeling studies and metal contamination levels for catalytic applications. Leading suppliers now provide QC certificates with detailed HPLC and NMR analyses, reflecting heightened quality standards in fine chemical production.
Emerging computational studies utilizing DFT calculations predict novel reaction pathways for this scaffold, particularly in C-H activation chemistry. Such theoretical insights are accelerating its adoption in high-throughput screening libraries for drug discovery pipelines.
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